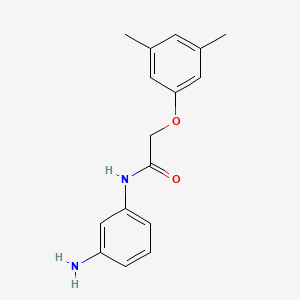

N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide

Description

Historical Context and Development

The development of this compound is intrinsically linked to the broader historical evolution of phenoxyacetic acid derivatives and their synthetic methodologies. The foundational synthesis of phenoxyacetic acid can be traced to classical organic chemistry approaches, where phenol reacts with chloroacetic acid in the presence of sodium hydroxide solution. This fundamental reaction mechanism, where sodium hydroxide deprotonates the phenol hydroxy group and the resulting phenolate attacks the alpha-carbon atom of chloroacetic acid nucleophilically, established the groundwork for subsequent phenoxyacetamide development.

The synthesis methodology for phenoxyacetamide derivatives has evolved significantly over the decades, with researchers developing increasingly sophisticated approaches to achieve specific structural modifications. Early research groups pioneered the use of substituted phenols and chloroacetic acid in the presence of acetone and anhydrous potassium carbonate to afford substituted phenoxyacetic acids, which were subsequently converted to oxazoline derivatives through microwave irradiation with ethanolamine. These methodological advances demonstrated that para-bromo phenoxy oxazoline derivatives exhibited particularly good yields and potent biological activity.

More recent developments have introduced novel synthetic strategies, including the use of ethyl chloroacetate with difluorophenol derivatives in the presence of anhydrous potassium carbonate to achieve phenoxy ester intermediates. These intermediates undergo hydrolysis to form corresponding phenoxy acids, which are then coupled with various amino-containing heterocycles using modern coupling agents such as 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate in dry dichloromethane with lutidine. The evolution of these synthetic methodologies has directly contributed to the accessibility and structural diversity of compounds like this compound.

Classification within Phenoxyacetamide Family

This compound belongs to the broader phenoxyacetamide family, which represents a significant class of organic compounds characterized by their phenoxy-acetamide core structure. The classification of this compound within this family is determined by several structural features that distinguish it from related derivatives. The phenoxyacetamide family encompasses compounds that contain both a phenoxy group connected to an acetic acid derivative and an amide functional group, creating a versatile scaffold for chemical modification and biological activity.

Within this classification system, this compound is specifically categorized as a substituted phenoxyacetamide derivative due to the presence of the 3-aminophenyl substituent on the amide nitrogen and the 3,5-dimethyl substitution pattern on the phenoxy ring. This structural arrangement places it in a distinct subcategory compared to other phenoxyacetamide derivatives that may feature different substitution patterns or alternative heterocyclic modifications.

The compound shares structural similarities with other members of the phenoxyacetamide family, including N-(3-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide and N-(3-aminophenyl)-2-(2,5-dimethylphenoxy)acetamide, which differ primarily in the positioning of the methyl substituents on the phenoxy ring. These positional isomers demonstrate the structural diversity possible within the phenoxyacetamide framework while maintaining the core chemical architecture that defines the family.

| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substitution Pattern |

|---|---|---|---|---|

| This compound | 953896-81-6 | C₁₆H₁₈N₂O₂ | 270.33 | 3,5-dimethyl |

| N-(3-Aminophenyl)-2-(3,4-dimethylphenoxy)acetamide | 898176-79-9 | C₁₆H₁₈N₂O₂ | 270.33 | 3,4-dimethyl |

| N-(3-Aminophenyl)-2-(2,5-dimethylphenoxy)acetamide | 953716-12-6 | C₁₆H₁₈N₂O₂ | 270.33 | 2,5-dimethyl |

The classification also extends to the broader category of acetamides, which are derivatives of acetic acid where amino groups replace hydrogen atoms. This classification system helps researchers understand the structure-activity relationships and potential synthetic transformations available for compounds within this chemical family.

Significance in Contemporary Chemical Research

This compound holds considerable significance in contemporary chemical research due to its potential applications across multiple scientific disciplines. The compound serves as a valuable research tool in pharmaceutical chemistry, where phenoxyacetamide derivatives have demonstrated diverse biological activities including anti-convulsant, analgesic, anti-bacterial, anti-inflammatory, anti-cancer, and anti-fungal properties. The structural modifications possible with this scaffold have enabled researchers to enhance pharmacological characteristics through systematic structural modifications at different positions of the basic molecules.

Current research investigations have focused on the synthesis and evaluation of novel phenoxyacetamide derivatives for various therapeutic applications. Recent studies have demonstrated that compounds bearing electron-releasing substituents such as methyl or methoxy groups exhibit promising hypoglycemic activity in animal models. Additionally, research has shown that halogen-containing derivatives display increased anticancer and anti-inflammatory activity, while nitro group-bearing derivatives exhibit good anticancer, anti-inflammatory, and analgesic activities.

The compound's significance extends to its role as a synthetic intermediate in the development of more complex chemical entities. Research groups have utilized phenoxyacetamide derivatives as starting materials for the synthesis of heterocyclic compounds, including thiazole, oxazoline, and pyridazine derivatives. These synthetic applications demonstrate the versatility of the phenoxyacetamide scaffold in accessing diverse chemical space for drug discovery and development programs.

Contemporary research has also highlighted the importance of this compound in structure-activity relationship studies. The amino group present in the compound can form hydrogen bonds with active sites on proteins, while the phenoxyacetamide moiety may interact with hydrophobic regions within biological targets. These interactions can inhibit enzyme activity or modulate receptor functions, leading to various biological effects that are of significant interest to medicinal chemists and pharmacologists.

The growing body of research surrounding phenoxyacetamide derivatives, including this compound, underscores their potential as privileged scaffolds in medicinal chemistry. The structural modifications enabled by this compound class offer researchers numerous opportunities to optimize biological activity, selectivity, and pharmacokinetic properties for various therapeutic applications.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(3,5-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2/c1-11-6-12(2)8-15(7-11)20-10-16(19)18-14-5-3-4-13(17)9-14/h3-9H,10,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQZLFYATJHQFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC(=O)NC2=CC=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide typically involves the reaction of 3-aminophenol with 3,5-dimethylphenol in the presence of an acylating agent such as acetic anhydride. The reaction is carried out under controlled conditions, usually at elevated temperatures, to facilitate the formation of the desired product. The reaction can be represented as follows:

[ \text{3-Aminophenol} + \text{3,5-Dimethylphenol} + \text{Acetic Anhydride} \rightarrow \text{this compound} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminophenyl or dimethylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles such as halides, amines, or thiols can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Structural Features

Antimicrobial and Antifungal Activity

- Compound 47 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(3,5-difluorophenyl)acetamide): Exhibits strong activity against gram-positive bacteria (MIC: 1.56 µg/mL) due to the sulfonyl-piperazine and fluorophenyl groups enhancing membrane disruption .

- Compound 49 (2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide): Shows antifungal activity (MIC: 3.12 µg/mL) attributed to the thiazole ring’s ability to chelate metal ions in fungal enzymes .

- This compound: While direct antimicrobial data are unavailable, its amine group may facilitate interactions with bacterial cell walls, similar to chalcone derivatives (e.g., anti-bacterial activity in α,β-unsaturated ketones) .

Radiotherapy Sensitization

Enzyme Targeting

- Compound 19 (2-((3-(3,5-dimethoxyphenyl)-4-oxo-3,4-dihydropyrimidin-2-yl)thio)-N-(6-(trifluoromethyl)benzo[d]thiazol-2-yl)acetamide): A CK1 inhibitor (IC₅₀: 0.8 µM) due to the pyrimidinone-thioether motif .

- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide: FPR2 agonist (EC₅₀: 15 nM) via pyridazinone core interactions .

Physicochemical and Crystallographic Properties

- Crystal Packing: Meta-substituted trichloro-acetamides (e.g., N-(3-chlorophenyl)-2,2,2-trichloro-acetamide) exhibit monoclinic crystal systems with hydrogen-bonded dimers. The 3,5-dimethyl substitution in this compound likely disrupts symmetry, favoring amorphous solid states .

- Solubility: The 3-aminophenyl group enhances aqueous solubility compared to halogenated analogs (e.g., 19i with logP = 3.2 vs. logP ≈ 2.5 for the amino derivative) .

Biological Activity

N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide is a compound that has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 273.32 g/mol. The compound features an amine group, a phenoxy group, and a substituted acetamide moiety, which contribute to its reactivity and biological interactions.

Chemical Structure

| Component | Description |

|---|---|

| Amine Group | Participates in nucleophilic reactions |

| Phenoxy Group | Engages in electrophilic substitutions |

| Acetamide Moiety | Influences solubility and stability |

This compound exhibits its biological effects through interactions with various molecular targets. The amine group can form hydrogen bonds with active sites on enzymes or receptors, while the phenoxyacetamide moiety can interact with hydrophobic pockets. This dual interaction may lead to the inhibition of enzyme activity or modulation of receptor functions.

Pharmacological Effects

Preliminary studies suggest that this compound may exhibit:

- Antimicrobial Activity : Effective against various microbial strains.

- Anticancer Properties : Induces apoptosis and autophagy in cancer cell lines, showing promise against resistant forms of cancer .

- Potential Anti-inflammatory Effects : Involved in modulating inflammatory pathways through its interaction with specific receptors.

Case Studies

- Anticancer Activity :

-

Antimicrobial Efficacy :

- In vitro tests revealed that the compound exhibited notable activity against Gram-positive and Gram-negative bacterial strains, suggesting its potential use as an antimicrobial agent.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the functional groups on this compound can significantly alter its biological activity:

| Modification | Effect on Activity |

|---|---|

| Substitution on the phenoxy group | Enhances lipophilicity and bioavailability |

| Variation in amine positioning | Alters interaction with biological targets |

Synthesis Pathway

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Phenoxyacetyl Group : Reacting appropriate phenolic compounds with acetic anhydride.

- Amine Introduction : Employing nucleophilic substitution reactions to introduce the amine functionality.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(3-Aminophenyl)-2-(3,5-dimethylphenoxy)acetamide, and how are intermediates characterized?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving nucleophilic substitution and condensation reactions. For example, similar acetamide derivatives are prepared by reacting substituted phenols with chloroacetyl chloride, followed by coupling with aromatic amines. Intermediate purity is verified using -NMR and -NMR, with final compounds analyzed via HRMS (e.g., molecular formula validation in and ). Yield optimization often requires adjusting reaction time, temperature, and solvent polarity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : -NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.2 ppm, acetamide NH at δ 8.0–10.0 ppm). -NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons ().

- Mass Spectrometry : HRMS (ESI) validates molecular weight (e.g., m/z 365.2 [M+H] for analogs in ).

- IR Spectroscopy : Confirms amide C=O stretch (~1650 cm) and NH bending (~1550 cm) .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, methoxy substitution) influence the compound’s bioactivity?

- Methodological Answer : Structure-activity relationships (SAR) are explored by synthesizing analogs with varied substituents. For example:

- Antimicrobial Activity : Substituting the 3,5-dimethylphenoxy group with electron-withdrawing groups (e.g., Cl, Br) enhances gram-positive bacterial inhibition ().

- Antifungal Activity : Introducing heterocyclic moieties (e.g., thiazole) improves fungal selectivity ().

- Radiosensitization : Bromine or iodine substitutions in related compounds (e.g., ) increase tumor cell radiosensitization efficacy. Computational modeling (e.g., molecular docking) can predict binding affinities to target enzymes .

Q. What experimental strategies resolve contradictions in bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay variability (e.g., bacterial strains, incubation time). To address this:

- Standardized Assays : Use CLSI/M07-A9 guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 29213).

- Dose-Response Curves : Compare EC values across multiple replicates ( reports activity at 10–50 μM).

- Control Compounds : Include known inhibitors (e.g., ciprofloxacin) to validate assay conditions .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME assess solubility (LogP ~3.5), blood-brain barrier permeability, and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., fungal CYP51 or bacterial DNA gyrase).

- QSAR Models : Correlate substituent electronegativity with bioactivity (e.g., ’s XLogP = 4.2 suggests moderate lipophilicity) .

Experimental Design & Data Analysis

Q. What in vitro models are suitable for evaluating cytotoxicity and selectivity?

- Methodological Answer :

- Cell Lines : Use human primary cells (e.g., HEK293) for toxicity and cancer lines (e.g., MCF-7) for efficacy.

- Apoptosis Assays : Flow cytometry with Annexin V/PI staining quantifies cell death mechanisms.

- Selectivity Index (SI) : Calculate SI = IC(normal cells)/IC(cancer cells); aim for SI > 3 ( uses similar protocols) .

Q. How can researchers address low synthetic yields in multi-step reactions?

- Methodological Answer :

- Catalyst Screening : Pd/C or CuI may enhance coupling efficiency (e.g., achieves 70% yield with optimized catalysts).

- Microwave-Assisted Synthesis : Reduces reaction time (e.g., from 24h to 2h) while maintaining purity.

- Workup Optimization : Use column chromatography with gradient elution (e.g., hexane:EtOAc 4:1 to 1:1) for better separation .

Safety & Handling

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact ().

- Ventilation : Use fume hoods during synthesis; monitor airborne particles via MSDS guidelines ().

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.